Welcome to the BenchChem Online Store!
molecular formula C21H22N2O B8272383 1,2,3,4-Tetrahydro-9-(((3-methylphenyl)methyl)amino)-1-acridinol CAS No. 104628-24-2

1,2,3,4-Tetrahydro-9-(((3-methylphenyl)methyl)amino)-1-acridinol

Cat. No. B8272383
M. Wt: 318.4 g/mol
InChI Key: VQTIDCIBXATCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04754050

Procedure details

3,4-Dihydro-9-(3-methylbenzylamino)acridin-1(2H)-one (3.70 g) was dissolved in 100 ml of dry THF and chilled in ice-water. 1M lithium aluminum hydride in THF (7.0 ml) was added and the reaction stirred 30 minutes in the cold. The reaction mixture was quenched by the sequential addition of 0.5 ml of water, 0.5 ml of 15% sodium hydroxide and 1.5 ml of water. The inorganic salts were filtered from the reaction mixture and the organic phase was evaporated to an oil. Trituration with ether gave a solid that was recrystallized from ethyl acetate/pentane to obtain 3.22 g, mp 133°-134° C.
Name
3,4-Dihydro-9-(3-methylbenzylamino)acridin-1(2H)-one
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[C:19](=[O:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[CH:19]([OH:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3,4-Dihydro-9-(3-methylbenzylamino)acridin-1(2H)-one
Quantity
3.7 g
Type
reactant
Smiles
CC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred 30 minutes in the cold
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the sequential addition of 0.5 ml of water, 0.5 ml of 15% sodium hydroxide and 1.5 ml of water
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to an oil
CUSTOM
Type
CUSTOM
Details
Trituration with ether gave a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from ethyl acetate/pentane
CUSTOM
Type
CUSTOM
Details
to obtain 3.22 g, mp 133°-134° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.